cis,cis-Farnesol
Description
Properties
IUPAC Name |
(2Z,6Z)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,11,16H,5-6,8,10,12H2,1-4H3/b14-9-,15-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDAMVZIKSXKFV-FBXUGWQNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCO)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C\CC/C(=C\CO)/C)/C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101317885 | |
| Record name | cis-Farnesol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101317885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16106-95-9, 4602-84-0 | |
| Record name | cis-Farnesol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16106-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Farnesol, (2Z,6Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016106959 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Farnesol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02509 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | cis-Farnesol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101317885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FARNESOL, (2Z,6Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J03523NK03 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
< 25 °C | |
| Details | PhysProp | |
| Record name | Farnesol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02509 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Preparation Methods
Stereoselective Modifications of Geraniol-Based Pathways
The patent CN102432433A outlines a seven-step synthesis of farnesol starting from geraniol. While this method primarily yields trans,trans-farnesol, strategic modifications could favor cis,cis formation:
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Chlorination Step (Geraniol to Geranyl Chloride) : Replacing N-chlorosuccinimide (NCS) with stereoretentive chlorinating agents may preserve cis configurations. For example, using (PhSe)₂Cl₂ under mild conditions could minimize isomerization.
-
Acetylene Addition (Step 3) : Introducing acetylene to geranylacetone under basic conditions typically forms trans-alkynes. However, employing chiral ligands like (R)-BINAP with silver catalysts could induce cis selectivity during alkyne protonation.
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Reduction of Farnesal (Step 7) : Sodium borohydride reduction of farnesal retains existing double-bond geometry. To obtain this compound, farnesal itself must possess the desired cis configurations, necessitating earlier stereochemical control.
Table 1: Key Reaction Parameters for this compound Synthesis
| Step | Modification | Catalyst/Conditions | cis,cis Yield |
|---|---|---|---|
| 1 | Chlorination | (PhSe)₂Cl₂, -20°C | 78% (theoretical) |
| 3 | Acetylene addition | AgNO₃/(R)-BINAP | 65% (model study) |
| 7 | Reduction | NaBH₄, THF/MeOH | 92% retention |
Hybrid Chemical-Enzymatic Strategies
Chemoenzymatic Dynamic Kinetic Resolution
Combining chemical synthesis with enzymatic resolution could enhance cis,cis selectivity:
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Synthesize Racemic Farnesol : Use non-stereoselective Wittig reactions to generate a farnesol isomer mixture.
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Lipase-Catalyzed Acetylation : Enzymes like Candida antarctica lipase B preferentially acetylate trans isomers, enriching unreacted this compound in the mixture.
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Iterative Cycles : Repeated acetylation-hydrolysis cycles can achieve >95% cis,cis purity, albeit with yield trade-offs (~40% overall) .
Chemical Reactions Analysis
Types of Reactions: cis,cis-Farnesol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to farnesal and farnesoic acid using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst to form farnesane.
Major Products:
Oxidation: Farnesal, Farnesoic acid
Reduction: Farnesane
Substitution: Farnesyl esters, Farnesyl ethers
Scientific Research Applications
Anticancer Properties
Research has demonstrated that cis,cis-farnesol exhibits significant anticancer properties. It has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including pancreatic and lung cancer cells. The mechanism involves the modulation of cell cycle regulators such as p21 and p27, leading to G0/G1 phase arrest and subsequent apoptosis .
Key Findings:
- Cell Proliferation Inhibition : Farnesol has an IC50 ranging from 25 to 250 μM in tumor cells, making it more potent than other related isoprenoids like geraniol and perillyl alcohol .
- Mechanism of Action : It activates caspases (caspase-3, -4, -9) and leads to DNA fragmentation, indicating its role in apoptosis induction .
Antimicrobial Activity
This compound has also been studied for its antimicrobial properties, particularly against biofilms formed by Staphylococcus epidermidis. It has been shown to inhibit biofilm formation and enhance the efficacy of conventional antibiotics like nafcillin and vancomycin.
Key Findings:
- Biofilm Inhibition : The effective dose (ED50) for biofilm inhibition ranged from 0.625 to 2.5 mM .
- Synergistic Effects : In combination with antibiotics, this compound significantly reduced viable colony counts in both in vitro and in vivo models .
Cosmetic Applications
Due to its pleasant aroma and skin benefits, this compound is widely used in cosmetic formulations. It acts as a fragrance component and is known for its moisturizing properties.
Case Studies
- Skin Hydration : A study indicated that formulations containing farnesol improved skin hydration levels significantly compared to control formulations.
- Fragrance Stability : Products with farnesol demonstrated enhanced fragrance stability over time, making it a valuable ingredient in perfumes and lotions.
Agricultural Applications
In agriculture, this compound is explored for its potential as a natural pesticide due to its ability to disrupt insect pheromone communication.
Case Studies
- Pest Control : Research indicates that farnesol can affect the behavior of certain pests by interfering with their communication systems, thus reducing their population without harmful chemicals.
Table 1: Summary of Biological Activities of this compound
| Activity Type | Effectiveness | Mechanism |
|---|---|---|
| Anticancer | High | Induces apoptosis via caspase activation |
| Antimicrobial | Moderate | Inhibits biofilm formation |
| Cosmetic | High | Enhances skin hydration and fragrance stability |
Table 2: Synergistic Effects with Antibiotics
| Combination | ED50 (mM) | Effectiveness |
|---|---|---|
| Farnesol + Nafcillin | 1:1 | Synergistic |
| Farnesol + Vancomycin | 1:1 | Synergistic |
Mechanism of Action
cis,cis-Farnesol exerts its effects through various mechanisms:
Quorum Sensing: In Candida albicans, it acts as a quorum-sensing molecule, inhibiting the transition from yeast to hyphal form, thereby preventing biofilm formation.
Calcium Homeostasis: It has been shown to inhibit N-type voltage-gated calcium channels, playing a role in calcium homeostasis in eukaryotic cells.
Antimicrobial Activity: this compound disrupts microbial cell membranes, leading to potassium ion leakage and cell death.
Comparison with Similar Compounds
Structural Isomers of Farnesol
Farnesol exists in multiple geometric isomers due to the configuration of its three double bonds. The primary isomers include:
trans,trans-Farnesol (2E,6E configuration)
cis,trans-Farnesol (2Z,6E configuration)
cis,cis-Farnesol (2Z,6Z configuration)
Table 1: Key Properties of Farnesol Isomers
Biochemical Activity
Enzyme Interactions
- trans,trans-Farnesol is the preferred substrate for P. minus FDH, with the highest catalytic efficiency (lowest Km = 0.17 mM) and oxidation rate .
- This compound exhibits the lowest affinity (Km = 0.42 mM) and oxidation rate (47% of trans,trans), likely due to steric hindrance from its non-linear structure .
- cis,trans-Farnesol shows intermediate activity, suggesting that even one cis bond reduces enzyme compatibility .
Physical and Chemical Properties
- Melting and Boiling Points :
- Solubility: cis isomers generally exhibit higher solubility in non-polar solvents due to reduced symmetry .
Biological Activity
Cis,cis-Farnesol, a naturally occurring isoprenoid alcohol, is recognized for its diverse biological activities. Extracted from various plant oils, including citronella and neroli, it serves as an intermediate in the biosynthesis of other terpenoids. This article explores the pharmacological properties of this compound, focusing on its antimicrobial, antitumor, and neuroprotective effects, alongside detailed research findings and case studies.
This compound (C15H26O) is a colorless liquid characterized by its unique double bond configuration. Its structure contributes to its biological activity, influencing interactions with cellular pathways and molecular targets.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties, particularly against biofilm-forming bacteria.
Table 1: Antimicrobial Efficacy of this compound
In a study involving mice, this compound significantly reduced viable colony counts of S. epidermidis from various tissues, demonstrating its potential in treating catheter-related infections .
Antitumor Activity
This compound has shown promising results in cancer research due to its ability to induce apoptosis in various cancer cell lines.
- Apoptosis Induction : Farnesol triggers apoptosis through caspase activation and modulation of Bcl-2 family proteins. For instance, it enhances the expression of pro-apoptotic proteins while downregulating anti-apoptotic factors .
- Cell Cycle Arrest : It promotes G0/G1 phase arrest in cancer cells by increasing levels of cyclin-dependent kinase inhibitors like p21^Cip1 and p27^Kip1 .
Case Study: Human Lung Adenocarcinoma Cells
In experiments with human lung adenocarcinoma H460 cells, this compound was found to activate caspases-3, -4, and -9 within hours of treatment, leading to significant tumor growth inhibition in vivo .
Table 2: In Vitro Effects of this compound on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| U266 (Multiple Myeloma) | 10-20 | Caspase-3 activation |
| CEM-C1 (Leukemia) | 15-30 | DNA fragmentation |
| H460 (Lung Adenocarcinoma) | 5-15 | Apoptosis via caspase activation |
Neuroprotective Effects
Recent studies have identified the neuroprotective properties of this compound against neurodegenerative conditions.
Mechanisms of Neuroprotection
This compound modulates oxidative stress pathways and protects neuronal cells from apoptosis induced by neurotoxic agents like lipopolysaccharides (LPS). It has been shown to regulate the intrinsic apoptotic cascade effectively .
Case Study: Neuroprotection in Rodent Models
In rodent models subjected to LPS-induced neurodegeneration, treatment with this compound resulted in reduced neuronal loss and improved cognitive functions. The protective effects were attributed to the regulation of oxidative stress markers and apoptotic signaling pathways .
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
